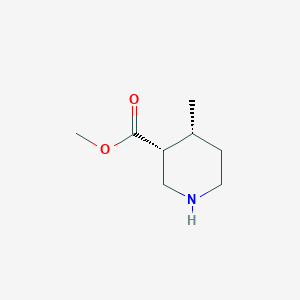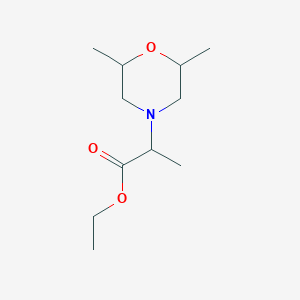
Ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate typically involves the esterification of 2-(2,6-dimethylmorpholin-4-yl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反応の分析
Types of Reactions
Ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide or other strong nucleophiles in an aprotic solvent.
Major Products Formed
Oxidation: 2-(2,6-dimethylmorpholin-4-yl)propanoic acid.
Reduction: 2-(2,6-dimethylmorpholin-4-yl)propanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate is used extensively in scientific research, particularly in the field of proteomics . It serves as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function. Additionally, it is used in the synthesis of various bioactive compounds and pharmaceuticals.
作用機序
The mechanism of action of Ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active 2-(2,6-dimethylmorpholin-4-yl)propanoic acid, which can then interact with its target. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Ethyl 2-(2,6-dimethylmorpholin-4-yl)butanoate
- Ethyl 2-(2,6-dimethylmorpholin-4-yl)acetate
- Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of hydrophobicity and hydrophilicity, making it suitable for a wide range of applications in proteomics and bioorganic chemistry.
特性
IUPAC Name |
ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-14-11(13)10(4)12-6-8(2)15-9(3)7-12/h8-10H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPVHBYXXVIEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1CC(OC(C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-[1-(2-chlorobenzyl)imidazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone](/img/structure/B3020902.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B3020906.png)
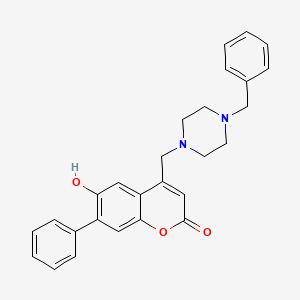
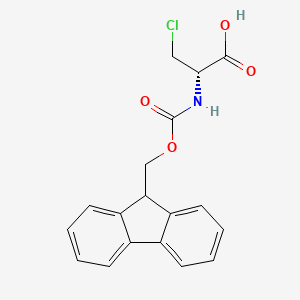
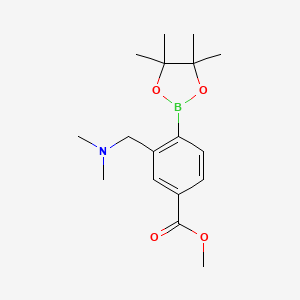
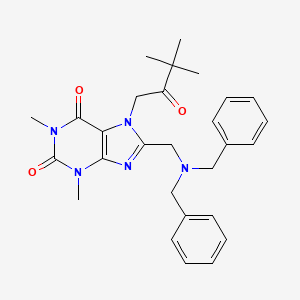
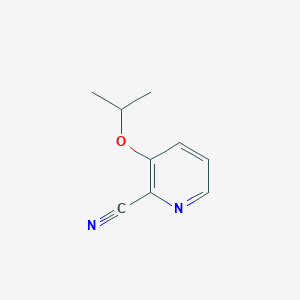
![2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B3020914.png)
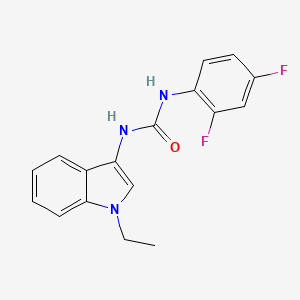
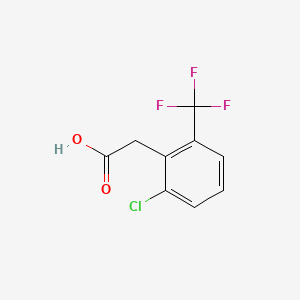
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B3020918.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone dioxalate](/img/structure/B3020920.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B3020921.png)
